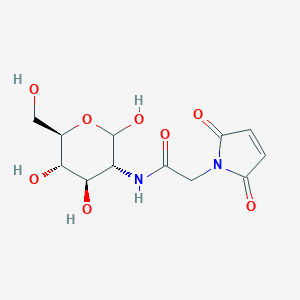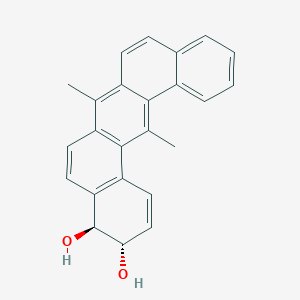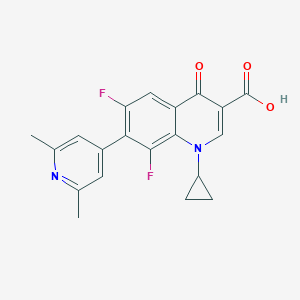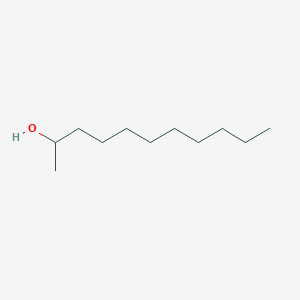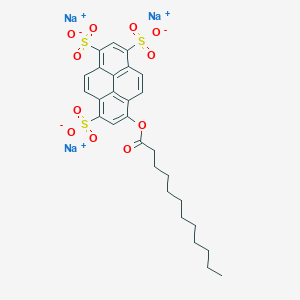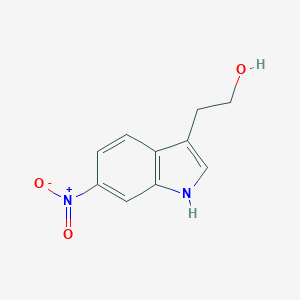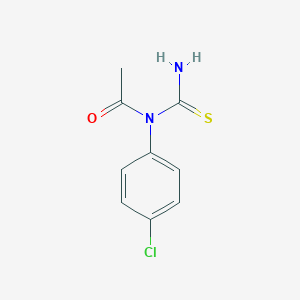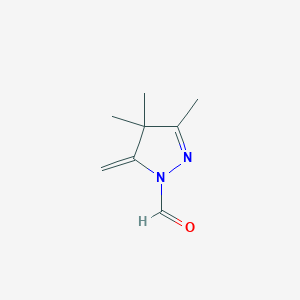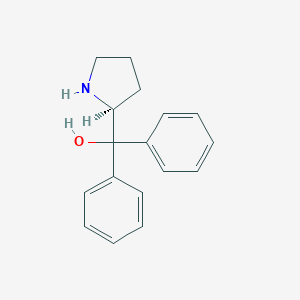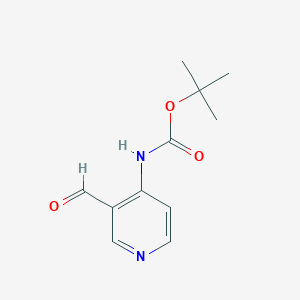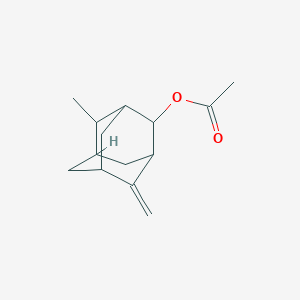![molecular formula C10H12O B040232 Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) CAS No. 120663-38-9](/img/structure/B40232.png)
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) is a synthetic compound that has been studied extensively in scientific research. It is commonly referred to as TCO or TCO-Ac and is a bicyclic ketone that has a tricyclic framework. TCO has a unique structure that makes it a valuable tool in chemical research.
Mecanismo De Acción
The mechanism of action of TCO is based on its ability to form covalent bonds with cysteine residues in proteins. This covalent bond formation can lead to changes in protein structure and function. TCO has also been shown to act as a fluorescent probe, allowing for visualization of protein dynamics and localization.
Efectos Bioquímicos Y Fisiológicos
TCO has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a valuable tool for studying protein-ligand interactions in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TCO in lab experiments include its ability to covalently bind to cysteine residues in proteins, its fluorescent properties, and its non-toxic nature. However, TCO has some limitations, including its relatively high cost and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are several future directions for TCO research. One potential direction is the development of new TCO derivatives with improved properties, such as increased fluorescence intensity or specificity for certain cysteine residues. Another potential direction is the use of TCO in drug discovery, where it could be used to identify new drug targets or to screen for potential drug candidates. Finally, TCO could be used in the development of new diagnostic tools for diseases such as cancer, where it could be used to detect specific protein biomarkers.
In conclusion, TCO is a valuable tool in scientific research due to its unique structure and ability to covalently bind to cysteine residues in proteins. Its use in lab experiments has led to important discoveries in protein-ligand interactions and protein function. While there are limitations to its use, the future directions for TCO research are promising and could lead to new discoveries in drug discovery and disease diagnosis.
Métodos De Síntesis
The synthesis of TCO is a multistep process that involves the use of several reagents and catalysts. The most common method for synthesizing TCO is through the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. TCO is synthesized using cyclopentadiene and maleic anhydride as the diene and dienophile, respectively. The resulting product is then subjected to a series of chemical reactions to produce TCO.
Aplicaciones Científicas De Investigación
TCO has been used extensively in scientific research as a chemical probe to study protein-ligand interactions. It has been shown to bind covalently to cysteine residues in proteins, making it a valuable tool for studying protein function. TCO has also been used as a fluorescent probe to study protein dynamics and localization in cells.
Propiedades
Número CAS |
120663-38-9 |
|---|---|
Nombre del producto |
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
1-(3-tricyclo[3.2.1.02,4]oct-6-enyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-5(11)8-9-6-2-3-7(4-6)10(8)9/h2-3,6-10H,4H2,1H3 |
Clave InChI |
UFPFWHDXZKMONU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2C1C3CC2C=C3 |
SMILES canónico |
CC(=O)C1C2C1C3CC2C=C3 |
Sinónimos |
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



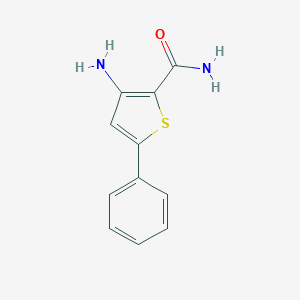
![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)
